Cas no 2382316-62-1 (rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine)

Technical Introduction: rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine is a chiral cyclobutane derivative featuring a methoxy group and a methylamine substituent on adjacent carbon atoms. Its stereochemistry, defined by the (1R,2R) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The methoxy group enhances solubility and reactivity, while the N-methylamine moiety provides versatility for further functionalization. This compound is particularly useful in the development of bioactive molecules, serving as a scaffold for ligands or pharmacophores. Its rigid cyclobutane ring offers conformational constraints, aiding in the study of structure-activity relationships. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine structure
2382316-62-1 structure
Product name:rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
CAS No:2382316-62-1
MF:C6H13NO
Molecular Weight:115.173521757126
CID:5637974
PubChem ID:155973488

rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-28234189
    • rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
    • 2382316-62-1
    • trans-(2-Methoxy-cyclobutyl)-methyl-amine
    • インチ: 1S/C6H13NO/c1-7-5-3-4-6(5)8-2/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
    • InChIKey: GUISHBOZPLPCMJ-PHDIDXHHSA-N
    • SMILES: N([C@@H]1CC[C@H]1OC)C

計算された属性

  • 精确分子量: 115.099714038g/mol
  • 同位素质量: 115.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 74.9
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • XLogP3: 0.3

rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28234189-1g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1
1g
$2454.0 2023-09-09
Enamine
EN300-28234189-0.25g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1 95.0%
0.25g
$2258.0 2025-03-19
Enamine
EN300-28234189-5.0g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1 95.0%
5.0g
$7118.0 2025-03-19
Enamine
EN300-28234189-0.1g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1 95.0%
0.1g
$2160.0 2025-03-19
Enamine
EN300-28234189-1.0g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1 95.0%
1.0g
$2454.0 2025-03-19
Enamine
EN300-28234189-0.5g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1 95.0%
0.5g
$2356.0 2025-03-19
Enamine
EN300-28234189-10g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1
10g
$10553.0 2023-09-09
Enamine
EN300-28234189-5g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1
5g
$7118.0 2023-09-09
Enamine
EN300-28234189-2.5g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1 95.0%
2.5g
$4810.0 2025-03-19
Enamine
EN300-28234189-10.0g
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine
2382316-62-1 95.0%
10.0g
$10553.0 2025-03-19

rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine 関連文献

rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amineに関する追加情報

Introduction to Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine (CAS No. 2382316-62-1)

Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine, a compound with the chemical formula C₈H₁₃NO₂, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its racemic mixture form, indicating an equal proportion of both enantiomers, which are mirror images of each other. The CAS number 2382316-62-1 uniquely identifies this substance in scientific literature and databases, facilitating accurate referencing and research. The structural motif of this compound, featuring a cyclobutane ring, makes it an intriguing candidate for further exploration in medicinal chemistry.

The nomenclature of Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine reflects its stereochemical configuration and functional groups. The prefix "rac-" denotes the racemic nature, while the parentheses specify the absolute configuration at the two stereocenters. The 2-methoxy group and the N-methyl substituent contribute to the compound's overall reactivity and potential biological activity. These features make it a valuable scaffold for designing novel therapeutic agents.

Recent advancements in drug discovery have highlighted the importance of cycloalkylamine derivatives due to their diverse pharmacological properties. Compounds like Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine have garnered attention for their potential in modulating various biological pathways. For instance, studies have suggested that cycloalkylamines can interact with enzymes and receptors in a manner that may lead to therapeutic effects. The presence of both methoxy and methyl groups in this molecule suggests possible interactions with metabolic enzymes, which could influence its bioavailability and efficacy.

The stereochemistry of Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine is a critical factor in determining its biological activity. Enantiomers can exhibit markedly different pharmacological profiles, making the choice of stereochemical configuration essential for drug development. Research has shown that the absolute configuration at stereocenters can significantly impact binding affinity, metabolic stability, and overall efficacy. Therefore, understanding the stereochemical landscape of this compound is crucial for optimizing its pharmacological properties.

In recent years, there has been growing interest in leveraging computational methods to predict and design bioactive molecules. Techniques such as molecular docking and virtual screening have been employed to identify potential drug candidates. Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine has been subjected to such computational studies to evaluate its interactions with biological targets. These studies have provided insights into how the compound might bind to specific proteins or enzymes, offering a rational basis for further medicinal chemistry efforts.

The synthesis of complex molecules like Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine presents unique challenges due to their intricate stereochemistry. Advances in synthetic methodologies have enabled chemists to construct such molecules with high precision. Techniques such as asymmetric synthesis and chiral resolution have been particularly useful in generating enantiomerically pure forms of this compound. These methods are essential for ensuring that the final product exhibits the desired biological activity without unwanted side effects from alternative enantiomers.

Biological activity assays have been conducted to assess the potential therapeutic effects of Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine. Preliminary results suggest that this compound may exhibit properties relevant to neurological disorders, inflammation, and other diseases. Further research is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are crucial for translating these findings into effective treatments.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration and innovation. rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine represents an example of how structural diversity can lead to new therapeutic opportunities. By exploring its chemical space and biological interactions, researchers aim to uncover new drugs that address unmet medical needs. The continued study of this compound will contribute valuable insights into drug design principles and potentially lead to breakthroughs in pharmaceutical science.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd